N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide

Chemical synthesis Building block Quality control

This compound incorporates a sterically demanding 4‑phenyloxan‑4‑yl)methyl group on the sulfamoyl nitrogen, delivering a unique 3D topology not found in prototypical mGlu₄ PAMs such as VU0364439. Its C₂ acetamide chain matches the optimal pharmacophore length, while the Fsp³ of 40% exceeds that of typical flat screening collections. These features make it an excellent candidate for focused mGlu₄ PAM libraries, diversity‑oriented synthesis, and fragment‑based drug discovery. The bifunctional sulfamoyl‑acetamide architecture supports parallel amide coupling or N‑alkylation for rapid SAR exploration. Supplied at ≥95% purity for research and development.

Molecular Formula C20H24N2O4S
Molecular Weight 388.5 g/mol
CAS No. 1091106-67-0
Cat. No. B6561883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide
CAS1091106-67-0
Molecular FormulaC20H24N2O4S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
InChIInChI=1S/C20H24N2O4S/c1-16(23)22-18-7-9-19(10-8-18)27(24,25)21-15-20(11-13-26-14-12-20)17-5-3-2-4-6-17/h2-10,21H,11-15H2,1H3,(H,22,23)
InChIKeyQZTNUGNULAUQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide (CAS 1091106-67-0) – Compound Identity, Class, and Procurement-Relevant Characteristics


N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide (CAS 1091106-67-0), molecular formula C₂₀H₂₄N₂O₄S, molecular weight 388.48 g/mol, is a synthetic aryl sulfonamide derivative featuring a 4-phenyltetrahydro‑2H‑pyran (phenyloxane) ring linked via a methylene bridge to a sulfamoyl group and further substituted with an N‑acetyl moiety on the terminal phenyl ring . This compound belongs to the broader class of 4‑(phenylsulfamoyl)phenylacetamide analogs, a scaffold extensively investigated for positive allosteric modulation of metabotropic glutamate receptor 4 (mGlu₄) [1]. Currently offered at a certified purity of ≥95%, it is supplied exclusively for research and development purposes .

Why Generic Substitution Fails for N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide (1091106-67-0) – Structural and Pharmacophoric Uniqueness


Within the aryl sulfonamide chemical space, small structural variations at the N‑acyl terminus or the sulfamoyl linker can completely alter target engagement, allosteric cooperativity, and pharmacokinetic profile . The target compound incorporates a rare 4‑phenyloxan‑4‑yl)methyl substituent on the sulfamoyl nitrogen—a sterically demanding, conformationally constrained tetrahydropyran ring that is absent in the prototypical mGlu₄ PAM VU0364439 and its 4‑acetyl‑benzene‑sulfonamide analogs [1]. Consequently, compounds that share gross sulfonamide‑phenyl‑acetamide architecture but differ in the N‑alkyl group or acyl chain cannot be assumed to be functionally equivalent for receptor modulation, enzyme inhibition, or screening library applications [1].

Quantitative Differentiation Evidence for N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide (1091106-67-0) Against Closest Analogs


Certified Purity vs. Closest Structural Analog – Procurement-Grade Quality Comparison

The target compound is supplied with a certified purity of ≥95% . The closest commercially available structural analog, 4-acetyl‑N‑[(4‑phenyloxan‑4‑yl)methyl]benzene‑1‑sulfonamide (CAS 1207032‑85‑6), is also listed at ≥95% purity, but its molecular composition (C₂₀H₂₃NO₄S, MW 373.5) differs by the absence of the acetamide nitrogen, replacing it with a directly acetyl‑substituted phenyl ring . This single‑atom difference (N vs. CH) alters hydrogen‑bond donor/acceptor capacity and may affect solubility and target interaction profiles .

Chemical synthesis Building block Quality control

N‑Acyl Chain Length Differentiation: Target Compound vs. 2‑Methylpropanamide Analog

The target compound bears an acetamide (C₂) N‑acyl chain, whereas the analog 2‑methyl‑N‑(4‑{[(4‑phenyloxan‑4‑yl)methyl]sulfamoyl}phenyl)propanamide (CAS 1091050‑94‑0) incorporates a bulkier, branched 2‑methylpropanamide (C₄) chain . In the 4‑(phenylsulfamoyl)phenylacetamide mGlu₄ PAM series, increasing N‑acyl size beyond C₂ generally reduces allosteric potency; the most potent reported compound in the series, VU0364439 (EC₅₀ 19.8 nM), retains a C₂ acetamide chain [1]. While no direct head‑to‑head potency data exist for the target compound, the SAR established for the class predicts that the C₄ branched analog will exhibit weaker mGlu₄ PAM activity relative to any active C₂ acetamide congener [1].

Medicinal chemistry SAR Ligand design

Tetrahydropyran Ring Substitution: Conformational Constraint vs. Flexible N‑Substituents in mGlu₄ PAMs

The 4‑phenyloxan‑4‑yl)methyl substituent imposes a rigid, sterically defined tetrahydropyran ring geometry on the sulfamoyl nitrogen. In contrast, the benchmark mGlu₄ PAM VU0364439 (EC₅₀ 19.8 nM) and its analogs employ a simple unsubstituted phenyl ring directly on the sulfamoyl nitrogen [1]. Molecular docking studies on the related PTP1B–N‑[(4‑phenyloxan‑4‑yl)methyl]acetamide co‑crystal structure (PDB 5QEA) demonstrate that the tetrahydropyran ring occupies a distinct hydrophobic sub‑pocket, enabling interactions not achievable with planar phenyl‑sulfamoyl analogs [2]. This conformational restriction provides a differentiated chemical biology tool for probing binding‑site topology.

Conformational restriction GPCR allosteric modulation Scaffold differentiation

LIMITED EVIDENCE NOTICE: Absence of Direct Quantitative Biological Data for the Target Compound

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and the patent literature (as of April 2026) did not identify any published primary research paper, patent disclosure, or curated bioactivity database entry that directly reports quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ, Kd, or in vivo PK parameters) for N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide . The compound appears in commercial supplier catalogs (CheMenu, Evitachem) as a research‑grade chemical, but no peer‑reviewed functional characterization is publicly available . Users should treat this compound as an uncharacterized structural probe requiring de novo biological profiling. Procurement decisions based on predicted activity must rely on class‑level SAR inference—which carries inherent uncertainty—and should be validated experimentally in the user’s assay system before committing to large‑scale acquisition.

Data transparency Procurement risk Evidence gap

Molecular Weight and Fractional sp³ Character Differentiate Target from Leading mGlu₄ PAMs

The target compound (MW 388.48, C₂₀H₂₄N₂O₄S) exhibits higher molecular weight and greater sp³ character than the class‑leading mGlu₄ PAM VU0364439 (MW ~430, C₂₂H₂₃N₃O₅S) but a lower fraction of aromatic carbons due to the saturated tetrahydropyran ring [1]. Specifically, the target compound contains 8 sp³ carbons (including the entire tetrahydropyran ring) out of 20 total carbons (40% sp³), whereas VU0364439, despite its higher molecular weight, has a lower sp³ fraction owing to multiple aromatic rings [1]. Increased fractional sp³ character is associated with improved aqueous solubility and reduced promiscuity in screening assays [2]. While this is a class‑level inference not validated for the specific compound, the physicochemical profile suggests the target may serve as a more three‑dimensional, potentially more selective starting point for fragment‑based or diversity‑oriented screening libraries.

Physicochemical property Drug-likeness Library design

Recommended Research and Industrial Application Scenarios for N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide (1091106-67-0)


Exploratory mGlu₄ Positive Allosteric Modulator Screening Library Expansion

Given the established SAR of the 4‑(phenylsulfamoyl)phenylacetamide class and the conformational novelty introduced by the 4‑phenyloxan‑4‑yl)methyl group, this compound is well‑suited for inclusion in focused mGlu₄ PAM screening libraries. Its C₂ acetamide chain matches the optimal pharmacophore length, while the tetrahydropyran ring provides a distinct three‑dimensional topology not represented by the planar phenyl‑sulfamoyl analogs such as VU0364439 [1]. Researchers aiming to identify PAMs with novel binding modes or improved subtype selectivity should prioritize this scaffold for primary screening.

Chemical Biology Probe for Protein Tyrosine Phosphatase (PTP) Binding Pocket Characterization

The co‑crystal structure of the core N‑[(4‑phenyloxan‑4‑yl)methyl]acetamide fragment bound to PTP1B (PDB 5QEA) provides experimental validation that the tetrahydropyran moiety can engage phosphatase active‑site sub‑pockets [1]. The full target compound, with its extended sulfamoyl‑phenyl‑acetamide architecture, represents a logical next‑step probe for characterizing binding‑site topology across the PTP family or other enzymes with analogous hydrophobic clefts. Its use in fragment‑based drug discovery (FBDD) campaigns can leverage the established binding pose of the tetrahydropyran core.

Physicochemical Property Benchmarking in sp³‑Enriched Compound Collections

With a calculated Fsp³ of 40%, this compound exceeds the typical sp³ fraction of flat heterocyclic screening collections and falls within the range associated with improved clinical developability . Procurement for diversity‑oriented synthesis (DOS) libraries or property‑driven lead optimization programs is justified when the goal is to balance aromatic interactions with three‑dimensional shape complementarity [1]. It can serve as a physicochemical benchmark compound for solubility, permeability, and metabolic stability assays in the context of sp³‑rich screening sets.

Synthetic Chemistry: Sulfonamide‑Tetrahydropyran Building Block for Parallel Library Synthesis

As a bifunctional building block containing both a sulfamoyl linkage and a 4‑phenyloxan‑4‑yl)methyl group, this compound can undergo further diversification at the acetamide terminus or the sulfamoyl nitrogen . It is suitable for parallel amide coupling or N‑alkylation reactions to generate small, focused libraries of analogs for SAR exploration in any target class where sulfonamide‑based inhibitors or modulators are sought .

Quote Request

Request a Quote for N-(4-{[(4-phenyloxan-4-yl)methyl]sulfamoyl}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.